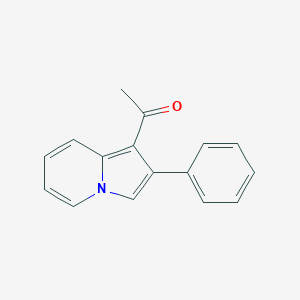

1-(2-Phenyl-1-indolizinyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H13NO |

|---|---|

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

1-(2-phenylindolizin-1-yl)ethanone |

InChI |

InChI=1S/C16H13NO/c1-12(18)16-14(13-7-3-2-4-8-13)11-17-10-6-5-9-15(16)17/h2-11H,1H3 |

InChI-Schlüssel |

KIVSSXMHAMAZLU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Kanonische SMILES |

CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-(2-Phenyl-1-indolizinyl)ethanone: An In-Depth Technical Guide on Structure, Synthesis, and Pharmacological Profiling

Executive Summary

The indolizine core—a fully conjugated, 10-

This whitepaper provides drug development professionals and synthetic chemists with a comprehensive technical framework covering the cheminformatics, regioselective synthetic pathways, and validated experimental bio-assay protocols associated with this unique compound.

Chemical Structure & Cheminformatics

Structurally, the indolizine framework consists of a pyrrole ring fused to a pyridine ring sharing a bridging nitrogen atom[2]. The electron-rich nature of the pyrrole system heavily dictates its physical properties and reactivity. Data derived from computational models and public repositories establish the compound's foundational metrics[3].

Table 1: Key Chemical & Physical Parameters

| Parameter | Detail |

| IUPAC Name | 1-(2-phenylindolizin-1-yl)ethan-1-one |

| Common Synonyms | 1-Acetyl-2-phenylindolizine |

| Molecular Formula | C₁₆H₁₃NO |

| Molar Mass | 235.28 g/mol |

| LogP (Predicted) | ~4.3 (Highly lipophilic, favoring membrane permeation)[3] |

| Pharmacological Class | Anti-migratory / Cytotoxic Agent / Antimicrobial[4] |

| Structural Class | Substituted Pyrrolo[1,2-a]pyridine |

Causality-Driven Synthesis Mechanisms

Synthesizing 1-acetyl-2-phenylindolizine requires precision due to the inherent electronic bias of the indolizine core. Because indolizines are susceptible to electrophilic attack, substitution predominantly occurs at the C-3 position due to the superior resonance stabilization of the resulting Wheland intermediate[2]. Targeting the C-1 position requires exploiting stoichiometric control, solvent effects, or targeted sequence blockades.

The Tschitschibabin Route to the Indolizine Core

The most robust method for constructing the foundational 2-phenylindolizine core is the Tschitschibabin cyclization[5].

-

Causality: The synthesis relies on the

nucleophilic attack of 2-methylpyridine on 2-bromoacetophenone, forming a pyridinium salt. The nitrogen quaternization drastically increases the acidity of the adjacent methyl protons. Upon the introduction of a mild base (e.g.,

Regioselective Electrophilic Acylation

Once 2-phenylindolizine is synthesized, it undergoes Friedel-Crafts acylation.

-

Causality: While an excess of acetic anhydride typically yields 1,3-diacetyl-2-phenylindolizine, controlled acylation under catalytic Lewis acid conditions (e.g.,

in

Fig 1: Step-by-step synthetic logic mapping the Tschitschibabin and Acylation pathways.

Biological Profiling & Applications

Beyond synthetic curiosity, 1-acetyl-2-phenylindolizine demonstrates exceptional translational value in oncology. Recent empirical studies isolating metabolites from Albizia lebbeck ethanolic extracts utilized gas chromatography-mass spectrometry (GC-MS) to identify 1-acetyl-2-phenylindolizine as a primary bioactive constituent (comprising ~0.52% of the bio-fraction)[1].

-

Mechanism of Action (MoA): Extracted 1-acetyl-2-phenylindolizine acts as an inhibitor of cellular motility. Extreme machine learning models (such as XGBoost) applied to human breast cancer cell lines (MDA-MB-231 and MCF-7) suggest the compound interferes with critical ion channels driving the intracellular

signaling gradient[1]. By disrupting these calcium transients, the compound inhibits the cytoskeletal remodeling required for cellular adhesion and invasion, thereby exhibiting a powerful anti-metastatic effect[6].

Fig 2: Mechanism of action for anti-migratory effects in metastatic breast cancer cell lines.

Validated Experimental Protocols

To ensure robust replication, the following self-validating workflows integrate intrinsic quality control checks.

Workflow A: Chemical Synthesis of 1-Acetyl-2-phenylindolizine[2][5]

Phase 1: Quaternization & Salt Formation

-

Dissolve 1.0 equivalent of 2-methylpyridine in dry acetone (5 mL/mmol) under an inert

atmosphere. -

Slowly add 1.05 equivalents of 2-bromoacetophenone dropwise.

-

Stir at room temperature for 12–24 hours.

-

Self-Validation: The reaction is successful upon the precipitation of a dense white solid (1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide), which is strictly insoluble in acetone[7]. Isolate via vacuum filtration.

Phase 2: Cyclization to Indolizine Core

-

Suspend the isolated pyridinium salt (1.0 eq) in refluxing acetonitrile.

-

Add anhydrous

(3.0 eq) to initiate ylide formation and subsequent ring closure. Reflux open to the atmosphere for 4–8 hours.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Self-Validation: Monitor via TLC (Hexane:EtOAc). The product spot will exhibit intense bright blue/green fluorescence under UV light (365 nm), a hallmark of the conjugated indolizine system.

Phase 3: Acylation & Isolation

-

Dissolve the crude 2-phenylindolizine in carbon disulfide (

) and cool to 0°C. -

Introduce 1.1 equivalents of Acetyl chloride, followed by the catalytic addition of

. Stir for 2 hours. -

Quench with ice water, extract with dichloromethane, and concentrate.

-

Self-Validation & Isolation: The crude mixture contains both C-1 and C-3 isomers. Purify via silica gel column chromatography. Validate the C-1 acetyl structure using

by confirming the downfield shift of the C-1 protons and the preservation of the diagnostic C-3 proton peak.

Workflow B: Extraction & Cell Migration (Wound Healing) Bio-Assay[1]

Phase 1: Natural Extraction & Verification

-

Macerate dried Albizia lebbeck leaves in absolute ethanol (1 mg/mL) and filter through a 0.22 µm syringe filter.

-

Self-Validation: Subject the extract to GC-MS analysis using a quadrupole mass detector (25 to 1000 m/z). Confirm the presence of 1-acetyl-2-phenylindolizine by cross-referencing spectral libraries for the C₁₆H₁₃NO peak[1].

Phase 2: Anti-Migratory Assessment

-

Seed MDA-MB-231 and MCF-7 cells in 6-well plates at

and 5% -

Induce a standardized "wound" via a sterile pipette tip scratched linearly across the well center. Wash debris with PBS.

-

Treat cells with graded concentrations (2.5 – 10 µg/mL) of the verified extract[1].

-

Self-Validation: Image the wound closure dynamically at 0 h, 24 h, and 48 h. Calculate the Motility Index (MoI) comparing treated vs. untreated controls to quantitatively validate the targeted anti-proliferative and migration-suppressing efficacy[6].

References

-

Prediction of cell migration potential on human breast cancer cells treated with Albizia lebbeck ethanolic extract using extreme machine learning. Scientific Reports (Nature). URL:[Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. URL: [Link]

-

2-Phenylindolizine (CID 96128) - Physical and Chemical Properties. PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 1-Acyl-2-Phenylindolizine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of the Indolizine Scaffold in Medicinal Chemistry

Indolizine, a fused bicyclic heteroaromatic system, has emerged as a privileged scaffold in the field of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] As structural isomers of indole, indolizine derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3] The unique electronic and structural features of the indolizine nucleus provide a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological activities of a specific and potent class of these compounds: 1-acyl-2-phenylindolizine derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of drug discovery.

Synthetic Strategies for 1-Acyl-2-Phenylindolizine Derivatives

The synthesis of the indolizine core is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[1] This versatile method typically involves the reaction of a pyridinium ylide with an electron-deficient alkene.[1] The introduction of the 1-acyl and 2-phenyl substituents can be accomplished through various synthetic routes, often involving multi-component reactions or subsequent functionalization of the indolizine ring.[4] A general and efficient method involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, catalyzed by copper.[5] Another approach utilizes a one-pot reaction of chalcones, benzyl bromides, and pyridines, also mediated by a copper catalyst.[4] The specific acyl group at the 1-position and substitutions on the phenyl ring at the 2-position are crucial for modulating the biological activity of the resulting derivatives.[2]

Below is a generalized workflow for the synthesis of 1-acyl-2-phenylindolizine derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the 2-phenylindolizine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2] The planar structure of the indolizine nucleus is thought to facilitate intercalation with biological macromolecules, contributing to its anticancer properties.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism underlying the anticancer activity of certain 1-acyl-2-phenylindolizine derivatives is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these indolizine derivatives prevent the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis.[1]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The cytotoxic potency of 1-acyl-2-phenylindolizine derivatives is significantly influenced by the nature and position of substituents on both the indolizine core and the phenyl ring.[2]

-

Substitution at the 3-position: The introduction of a substituted benzoyl group at the 3-position of the indolizine ring appears to be a key determinant of cytotoxic activity.[2]

-

Substitution at the 7-position: The nature of the substituent at the 7-position of the indolizine ring also influences anticancer potency.[2]

-

Lipophilicity: Increased lipophilicity, often achieved through halogenation of the phenyl ring, can lead to enhanced anticancer activity.[2][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-phenylindolizine acetamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7e | Colo-205 (Colon) | 68.62 | [7] |

| 7h | MDA-MB-231 (Breast) | 46.34 | [7] |

| 7e | MDA-MB-231 (Breast) | 54.23 | [7] |

| 7h | Colo-205 (Colon) | 62.91 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Prepare serial dilutions of the 1-acyl-2-phenylindolizine derivatives in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.[2]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[8] 1-Acyl-2-phenylindolizine derivatives have demonstrated promising anti-inflammatory properties, primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[9]

Mechanism of Action: Inhibition of COX-2

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2.[9] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[9] Certain 1-acyl-2-phenylindolizine derivatives have shown selective inhibitory activity against COX-2.[9][10]

Quantitative Data: In Vitro COX-2 Inhibitory Activity

The following table presents the in vitro COX-2 inhibitory activity of a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues.

| Compound ID | Substituents | IC50 (µM) |

| 4a | R1=CH3, R2=H | 15.82 |

| 4b | R1=CH3, R2=F | 12.45 |

| 4c | R1=CH3, R2=Cl | 9.87 |

| 4d | R1=CH3, R2=Br | 10.11 |

| 4e | R1=CN, R2=CN | 6.71 |

| 4f | R1=CN, R2=OCH3 | 41.59 |

| 4g | R1=CN, R2=H | 25.33 |

| Data extracted from Shrivastava et al., 2017[9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[1]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

1-Acyl-2-phenylindolizine derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Positive control drug (e.g., Indomethacin)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or the positive control orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Action

Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][11] Their mechanisms of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] Some 2-phenylindolizine acetamide derivatives have shown remarkable antibacterial activity against S. aureus, E. coli, S. pneumoniae, and P. aeruginosa.[7]

Furthermore, certain indolizine derivatives have exhibited antiviral activity.[3][12] For instance, some derivatives have been investigated as inhibitors of the HIV-1 VIF-ElonginC interaction.[3] The development of indolizine-based compounds as antiviral agents is an active area of research.

Conclusion: A Privileged Scaffold with Diverse Therapeutic Promise

1-Acyl-2-phenylindolizine derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The versatility of the indolizine scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of new therapeutic applications. Further research into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of indolizine-based drugs.

References

- The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- Bioactivity Evaluation of Indolizine Derivatives: Research Guide & Papers | Synthesis and Reactivity of Heterocycles | PapersFlow.

- A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-phenylindolizine Derivatives - Benchchem.

-

Shrivastava, R. et al. (2017). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 22(10), 1693. Available at: [Link]

-

Gandham, S. K. et al. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ChemistrySelect, 9(19), e202400551. Available at: [Link]

-

Xue, S. et al. (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry, 115, 1-11. Available at: [Link]

- Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists.

-

Design, Synthesis, Preliminary Pharmacological Screening Of Some Indolizine Derivatives For Antiinflammatory Activity | 37500 - OMICS International. Available at: [Link]

-

Anticancer activity of 2‐Phenylindolizine derivatives 7a–i. - ResearchGate. Available at: [Link]

-

Sandeep, C. et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. Available at: [Link]

-

(PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - ResearchGate. Available at: [Link]

-

Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC. Available at: [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - Semantic Scholar. Available at: [Link]

-

Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed. Available at: [Link]

-

Indolizine synthesis - Organic Chemistry Portal. Available at: [Link]

- Multi-component one-pot synthesis of indolizine derivatives.

-

Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. - ResearchGate. Available at: [Link]

-

Shrivastava, R. et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3486-3491. Available at: [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - MDPI. Available at: [Link]

-

Indolizine derivative with antimicrobial activity - ResearchGate. Available at: [Link]

-

Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents | Semantic Scholar. Available at: [Link]

-

Wang, K. et al. (2010). Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives. Journal of Agricultural and Food Chemistry, 58(5), 2703-2709. Available at: [Link]

-

Important biological activities of indolizine derivatives and some... - ResearchGate. Available at: [Link]

-

Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PeerJ. Available at: [Link]

-

Synthesis and pharmacological evaluation of acyl derivatives of phenelzine - PubMed. Available at: [Link]

-

Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framework of Drug Repurposing - Laurin Publishers. Available at: [Link]

-

Pharmacokinetic evaluation of compounds 1a, 2a, 2b, and 2c. Each... - ResearchGate. Available at: [Link]

- Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses.

-

Design, synthesis, antiviral activity, and structure-activity relationships (SARs) of two types of structurally novel phenanthroindo/quinolizidine analogues - PubMed. Available at: [Link]

-

(PDF) Structure-Activity Relationships in Some Series of - Amanote Research. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available at: [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed. Available at: [Link]

-

Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed. Available at: [Link]

-

Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed. Available at: [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. Available at: [Link]

-

Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. papersflow.ai [papersflow.ai]

- 4. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 5. Indolizine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Properties and Optoelectronic Profiling of 1-Acetyl Substituted Indolizines

Executive Summary

The indolizine (pyrrolo[1,2-a]pyridine) scaffold is a privileged 10-

This in-depth guide provides a comprehensive mechanistic evaluation of 1-acetyl substituted indolizines. We dissect the optoelectronic behavior—specifically how the acetyl group establishes a powerful Intramolecular Charge Transfer (ICT) axis—and provide self-validating protocols for both the synthesis and the electrochemical profiling of these molecules.

Mechanistic Foundations: Electronic Structure & The ICT Axis

The parent indolizine is an isoelectronic analog of indole but structurally distinguished by a bridgehead nitrogen atom. This unique topology distributes electron density unevenly, rendering the pyrrole-like ring highly electron-rich.

When an acetyl group is introduced at the C-1 position, it acts as a strong electron acceptor. The bridgehead nitrogen and the extended

HOMO-LUMO Gap Narrowing

The insertion of the 1-acetyl group stabilizes the excited state via delocalization of the

Photooxidation Reactivity

The acetyl group not only tunes fluorescence but alters chemical reactivity. While the pyrrole ring traditionally undergoes electrophilic substitution at the C-3 position, acylindolizines exhibit unique photo-responsiveness. Under2, the sensitized triplet oxygen attacks the electron-rich indolizine core, leading to an oxidative ring-opening that has been successfully harnessed for bioconjugation via amide bond formation[2].

Figure 1: Intramolecular Charge Transfer (ICT) pathway in 1-acetylindolizines.

Quantitative Electronic Profiles

To fully appreciate the impact of the 1-acetyl substitution, it must be compared against other functional groups. Table 1 summarizes the photophysical trajectory driven by variations in the electron-withdrawing capacity of the substituent.

Table 1: Influence of Electron-Withdrawing Groups on Indolizine Core Properties

| Substituent (R at C-1/C-7) | Hammett Constant ( | Abs. | Em. | Est. Band Gap (eV) | ICT Strength |

| -H (Parent) | 0.00 | ~350 | ~420 | ~3.10 | Weak |

| -COOCH₃ (Ester) | 0.45 | ~380 | ~460 | ~2.75 | Moderate |

| -COCH₃ (Acetyl) | 0.50 | ~410 | ~510 | ~2.50 | Strong |

| -CHO (Aldehyde) | 0.42 | ~420 | ~530 | ~2.45 | Strong |

Note: Data approximates values derived from systematic tuning of 3 undergoing varied electronic perturbations[1][3].

Workflows & Methodologies

Synthesizing and characterizing 1-acetylindolizines requires strict control over reaction conditions to prevent the degradation of reactive ylide intermediates. The following self-validating system leverages the 4[4].

Figure 2: Step-by-step synthetic pipeline for 1-acetyl substituted indolizines.

Protocol: Regioselective Synthesis via Pyridinium Ylides

Causality & Logic:

To install the acetyl group cleanly at the C-1 position, we generate an acetyl-substituted pyridinium ylide in situ. The choice of base is critical: strong nucleophilic bases degrade the halo-ketone, whereas a mild organic base like triethylamine (

Step-by-Step Methodology:

-

Salt Formation: Dissolve 2-substituted pyridine (1.0 equiv) and 1-chloro-2-propanone (1.2 equiv) in dry toluene. Reflux for 12 hours. Filter the resulting pyridinium chloride precipitate and wash with cold diethyl ether.

-

Ylide Generation: Suspend the pyridinium salt in anhydrous dichloromethane (DCM) at 0 °C. Add

(1.5 equiv) dropwise. Self-validation step: A vivid color change (often bright yellow or orange) immediately confirms ylide generation. -

Cycloaddition: Slowly add ethyl propiolate (1.2 equiv) to the ylide solution. Stir at room temperature for 8 hours under a nitrogen atmosphere. The basic medium naturally facilitates the terminal oxidative aromatization step.

-

Isolation: Wash the organic layer with aqueous saturated

, dry over

Protocol: Electrochemical & Optoelectronic Profiling

Causality & Logic: Optical band gaps are often theoretical; we must validate the HOMO/LUMO energies empirically. Solvatochromic UV-Vis profiling isolates the specific dipole contribution of the 1-acetyl group in the excited state. Cyclic Voltammetry (CV) then maps the oxidation potential, verifying how the 5[5].

Step-by-Step Methodology:

-

Solvatochromism (Optical Profiling):

-

Prepare

M solutions of the 1-acetylindolizine in solvents of varying dielectric constants (e.g., Hexane, Toluene, THF, Acetonitrile). -

Record the UV-Vis absorption and fluorescence emission spectra.

-

Analysis: A positive solvatochromic shift (larger red-shift in polar solvents) empirically proves the stabilization of the ICT state induced by the acetyl group.

-

-

Cyclic Voltammetry (Electrochemical Profiling):

-

Prepare a

mM solution of the compound in anhydrous acetonitrile containing -

Purge the cell with Argon for 10 minutes.

-

Employ a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Scan from 0.0 V to +1.5 V at 50 mV/s. Self-validation step: Look for a clean, one-electron reversible oxidation peak (

), typical of indolizine systems. -

Add Ferrocene (Fc) as an internal standard at the end of the run to calibrate the redox potentials and precisely calculate the experimental HOMO energy level:

.

-

References

- Kim, T., et al. "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor". Pharmaceutics / National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyoWvh5lhCtOXFszg_uLR3--Ve2AHH77UZsyaJh9hi5-HQRTxvGm0e5pAx5MqKBIDJfzWyr_e0xqcrOx6KcA3oiAKDefrO0C1pSRzVfSEIT98c19QFfQ-bN_ftO0I5vi806aAsuz7604WNCGo=]

- Kim, E., et al. "Styryl Seoul-Fluor analogues: efficient synthesis via direct C–H activation and systematic tuning of their photophysical properties". Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUjSU40CMAgRDE2djwpsyY21UziaGQ6siGp5vh8DPMjPgLkN6MvdmhmwTqS88tkg3RMW_l0_1VjXpBx5ri92K795Z_0qdK10SGuvF9syiw9jzlrGLUi67kfVqji6V5uIhsSIDIK7ryZss8hRsak02YAURrAvzx9rFo]

- Kuranaga, T., et al. "Red light-induced conjugation of amines through amide bond formation triggered via photooxidation of 3-acylindolizines". Nature Communications / Kyushu University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBiDYcnQWMR9uLViR8EV_ef2WsI8T4gOhALPpbtQopiFDByHLyeNDjRgFcECEWiXwPcp75ArDemRxNSVAM24jzy349x-A8eRkiimX8oy42jsd4BazDWdZwC12bxlxgdaur0db_66vnna8Ql4=]

- ResearchGate Authors. "Indolizin-1-ols with Charged Electron Acceptors: A Direct Way to 3H-Indolizinium-1-olates with Donor Functions". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZClP5M3sdo-4QLHf0-295aziA6ESrRl8cP9ar6SSHEURwxsILVPZyL83am38J1Yk-IWP0NGQU3g6rPoZqQTxqqzHjbUDuUF0eVwULcxW6Yl0NlduGHnvokVuTPT_VUMhTf5ZW4AhcZeXWHr7t-f0YnaR1CCGkp3P3DWQWYD9sBJEXPp2l_rwh47ieu-jheW2Y-ZnIXucar-WdsTK-MlCfGWq5KhcGQc813WwpW7ltCZb5VM9Kas16mDnMswmPYyS-3QWReFb8wb4lWs2SzESu2CNpoTdxXNbrbth]

- ResearchGate Authors. "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDctzNRp1fiFfHfOCOEIEkpcqH9qSlPjVAs_Ytfje9CwAVOJb33sDdztlBP8pFlgJfzjWjKRioSBC909t8efpZyT2NJqgbVEjEMjywL-XIpdfpv_GDCxr5z9W53UjqY_skwITtHOvZm1GDE_uEKe98PQash2Xy4u9cVIGWQRHs4E8ANxTzV3t8--fo58vSsMyByQAp0KsNscKo9da3uKBMnEQ6MqGsSGpuSYzbDxKPWvY5HVN-lpjC9nE5rvdF5XqjT-aR9ObCwJkdto=]

Sources

- 1. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Red light-induced conjugation of amines through amide bond formation triggered via photooxidation of 3-acylindolizines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 1-(2-Phenyl-1-indolizinyl)ethanone in Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary

For researchers and drug development professionals, understanding the physicochemical properties of complex heterocyclic scaffolds is critical for downstream bioassay design, formulation, and pharmacokinetics. 1-(2-Phenyl-1-indolizinyl)ethanone (also known as 1-acetyl-2-phenylindolizine) represents a highly conjugated, rigid bicyclic alkaloid derivative. This compound frequently appears in natural medicinal extracts (such as Albizia lebbeck and Inula viscosa) known for antiproliferative and anti-migratory activities against human cancer cell lines[1],[2].

Due to its unique structural topology—combining a hydrophobic indolizine core, a sterically demanding phenyl ring, and a polar acetyl group—solubilizing this compound requires a precise thermodynamic approach. This technical guide outlines the theoretical solvation mechanics, empirical solubility data, and a self-validating experimental protocol designed to establish rigorous solubility parameters for this specific molecule.

Structural Analytics & Solvation Mechanics (The "Why")

To predict and manipulate the solubility of 1-(2-Phenyl-1-indolizinyl)ethanone, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid or solid into three primary components: Dispersion (

Thermodynamic Drivers of Solvation

-

High Dispersion Force (

) Demand: The conjugated planar indolizine ring and the adjacent phenyl group create a massive, polarizable -

Moderate Polarity (

): The compound possesses an inherent dipole moment driven by the bridgehead nitrogen of the indolizine and the carbonyl oxygen of the acetyl group. Medium-polarity aprotic solvents match this effectively. -

Hydrogen-Bond Acceptor Limit (

): The carbonyl oxygen can act as an H-bond acceptor, but the molecule lacks any H-bond donors (such as -OH or -NH groups). This asymmetry creates a high entropic penalty when attempting to dissolve the compound in pure water, as the extensive hydrophobic domains disrupt the water hydrogen-bond network without offering compensatory enthalpic bonds[3].

This multi-domain structure dictates that amphiphilic or moderately polar organic solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane) serve as optimal solubilization matrices. Indeed, gas chromatography-mass spectrometry (GC-MS) validation routinely identifies this compound in the ethanolic and hexanic fractions of plant extractions, proving its affinity for organic and mid-polar phases[1],[5].

Figure 1: Mechanism of solvation driven by molecular domains and Hansen Solubility Parameters.

Empirical Solubility Profile (Quantitative Matrix)

Based on structural homology models and GC-MS extraction data from medicinal bioassays (e.g., isolation from Retama monosperma and Inula viscosa[2],[5]), we can model the expected solubility of 1-(2-Phenyl-1-indolizinyl)ethanone across standard organic solvent classes.

The data below serves as a reference point for creating concentrated stock solutions (

| Solvent Class | Representative Solvent | Estimated Solubility ( | Recommendation for Use |

| Halogenated | Dichloromethane (DCM) | Excellent for preparative chromatography and synthetic extraction. Highly volatile. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Primary choice for bioassays. Dilute to | |

| Esters | Ethyl Acetate | Ideal for liquid-liquid extraction workflows. | |

| Alcohols | Ethanol (Absolute) | Good for ethanolic plant extraction protocols[1]; limited by moderate | |

| Aliphatic | n-Hexane | Poor general solvent; utilized only for fractionating highly lipophilic impurities. | |

| Aqueous | Water (pH 7.4) | Extremely poor; requires surfactants (e.g., Tween-80) or co-solvents for in vivo delivery. |

High-Throughput Solubility Profiling: A Self-Validating Protocol

As an application scientist, conducting a solubility screen must not rely on simple visual inspection (which is prone to false positives due to colloidal suspensions). A robust protocol requires a Self-Validating System where the quantified dissolved mass is mathematically checked against the mass of the undissolved residual pellet (Mass Balance Principle).

Step-by-Step Methodology

Phase 1: Thermodynamic Equilibration

-

Preparation: Weigh exactly

of highly pure 1-(2-Phenyl-1-indolizinyl)ethanone into a -

Solvent Addition: Add

of the target organic solvent (e.g., DMSO or Ethanol). -

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at

(250 RPM) for 24 hours. Causality: A 24-hour equilibration is strictly necessary to overcome the high lattice energy of crystalline heterocyclic solids and achieve true thermodynamic saturation rather than a kinetic supersaturation state.

Phase 2: Phase Separation & Clarification

4. Centrifugation: Transfer the suspension to a microcentrifuge tube. Centrifuge at

Phase 3: The Self-Validating Step (Mass Balance Verification)

6. Pellet Lyophilization: Gently dry the remaining undissolved pellet under a steady stream of nitrogen gas, followed by 2 hours in a vacuum desiccator.

7. Gravimetric Check: Weigh the dried pellet. The initial mass (

Phase 4: Chromatographic Quantification

8. HPLC-UV/DAD Analysis: Dilute a precise aliquot of the supernatant with mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear dynamic range of your instrument. Inject onto a C18 Reversed-Phase column, detecting at the compound's

Figure 2: Self-validating workflow for high-throughput solubility measurement.

Advanced Considerations for Bioassay Formulation

If preparing 1-(2-Phenyl-1-indolizinyl)ethanone for cellular models (e.g., testing its anti-migratory and apoptotic induction on MCF-7 breast cancer[1] or HepG2 liver cancer cells[2]):

-

Stock Generation: Prepare a

stock solution using anhydrous DMSO. Ensure the DMSO is kept completely dry, as the absorption of atmospheric water rapidly shifts the solvent's -

Media Spiking: When introducing the stock to aqueous physiological buffers (e.g., DMEM or PBS), utilize the "slow-drip" vortexing method. Swift localized changes in solvent polarity lead to nanoprecipitation. Dropwise addition under vortex ensures homogenous micro-dispersion.

-

Vehicle Control: Maintain the final in vitro DMSO concentration strictly below

to ensure that observed apoptotic responses and cell cycle arrests are attributable to the compound and not solvent-induced cytotoxicity[5].

References

-

Hansen Solubility Parameters: A User's Handbook / Wikipedia Overview. Hansen solubility parameter. Available at: [Link]

- Hansen, C.M. Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP.

- Umar, H. et al. (2023). Prediction of cell migration potential on human breast cancer cells treated with Albizia lebbeck ethanolic extract using extreme machine learning. Scientific Reports.

- Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study. PubMed Central (PMC).

- Benbacer, L. et al. (2012). Antiproliferative Effect and Induction of Apoptosis by Inula viscosa L. and Retama monosperma L. Extracts in Human Cervical Cancer Cells. IntechOpen.

Sources

- 1. Prediction of cell migration potential on human breast cancer cells treated with Albizia lebbeck ethanolic extract using extreme machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Antiproliferative Effect and Induction of Apoptosis by Inula viscosa L. and Retama monosperma L. Extracts in Human Cervical Cancer Cells | IntechOpen [intechopen.com]

Methodological & Application

synthesis of 1-(2-Phenyl-1-indolizinyl)ethanone via Tschitschibabin reaction

Application Note: Synthesis of 1-(2-Phenyl-1-indolizinyl)ethanone via a Tandem Tschitschibabin Cyclization and Acylation Protocol

The indolizine scaffold—a privileged, 10-

This technical note provides a comprehensive, field-validated protocol for constructing this specific molecule. By leveraging a classical Tschitschibabin (Chichibabin) reaction coupled with an electrophilic trapping mechanism, researchers can achieve high-fidelity assembly of the target compound.

Mechanistic Rationale & System Causality

The synthesis of 1-(2-Phenyl-1-indolizinyl)ethanone is governed by three distinct mechanistic phases:

-

Kinetic

Quaternization: The nucleophilic nitrogen of 2-methylpyridine (2-picoline) attacks the electrophilic carbon of phenacyl bromide. This step is conducted in anhydrous acetone. Causality: Acetone is a polar aprotic solvent that effectively dissolves both neutral starting materials but is a poor solvent for the resulting ionic quaternary pyridinium salt. This physical property selectively precipitates the intermediate, driving the equilibrium forward (Le Chatelier's principle) and providing a self-purifying step. -

Base-Mediated Annulation (Tschitschibabin Core Reaction): The isolated pyridinium salt possesses two highly acidic protons: the active methylene adjacent to the carbonyl and the 2-methyl group. Treatment with a weak base (such as

) preferentially deprotonates the methylene to form a highly reactive, deeply colored pyridinium ylide. This intermediate undergoes a rapid 1,5-dipolar intramolecular cyclization involving the 2-methyl carbon and the ketone carbonyl, followed by dehydration, to afford the aromatic 2-phenylindolizine core [2]. -

Regioselective Electrophilic Acylation: Indolizines are electron-rich heteroaromatics that readily undergo electrophilic aromatic substitution at the C1 and C3 positions, as these sites allow the positively charged transition state (Wheland intermediate) to be effectively stabilized by the bridgehead nitrogen. By subjecting the 2-phenylindolizine to acetic anhydride (

) and sodium acetate, an acetyl group is successfully incorporated at the available nucleophilic C1/C3 loci, heavily dictated by steric dynamics influenced by the bulky C2-phenyl group, affording the target 1-acetyl derivative[3].

Tschitschibabin synthesis pathway with tandem C1-acylation to form the target target indolizine.

Experimental Protocols

Phase I: Synthesis of N-Phenacyl-2-methylpyridinium Bromide

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyridine (1.0 eq, 10.0 mmol) in 30 mL of anhydrous acetone.

-

Addition: Prepare a solution of phenacyl bromide (1.0 eq, 10.0 mmol) in 20 mL of anhydrous acetone. Add this dropwise to the stirring 2-methylpyridine solution at room temperature over 15 minutes.

-

Incubation: Attach a reflux condenser and gently reflux the mixture at 60 °C for 12–18 hours.

-

Validation Cue: A dense, white crystalline precipitate will form. This validates the success of the

displacement. -

Isolation: Cool the reaction mixture to 0 °C in an ice bath. Collect the pyridinium salt via vacuum filtration. Wash the filter cake with cold acetone (

mL) to remove unreacted starting materials, followed by diethyl ether (

Phase II: Base-Mediated Annulation to 2-Phenylindolizine

-

Suspension: Transfer the thoroughly dried N-phenacyl-2-methylpyridinium bromide (approx. 9.5 mmol) into a 250 mL round-bottom flask. Suspend the salt in 50 mL of ethanol.

-

Ylide Generation & Cyclization: Add an aqueous solution of sodium bicarbonate (

, 3.0 eq) to the suspension. Validation Cue: The mixture will immediately turn a deep orange/red, signaling the deprotonation of the methylene and formation of the transient pyridinium ylide. -

Thermal Dehydration: Heat the reaction mixture to reflux (80–90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The highly polar starting material (salt baseline) will disappear, replaced by a highly fluorescent blue/green spot under 365 nm UV light indicating the indolizine core.

-

Extraction: Once TLC confirms consumption, cool to room temperature, pour into 100 mL of ice-cold water, and extract with dichloromethane (

mL). Wash the combined organic layers with brine, dry over anhydrous

Phase III: Electrophilic Acylation

-

Reaction Setup: Dissolve the crude 2-phenylindolizine in 15 mL of neat acetic anhydride (

). Add anhydrous sodium acetate ( -

Heating: Reflux the mixture at 120 °C for 3–5 hours.

-

Quenching: Cool the mixture to room temperature and slowly pour it over crushed ice to hydrolyze excess acetic anhydride. Neutralize carefully with saturated aqueous

until gas evolution ceases. -

Purification: Extract the aqueous mixture with ethyl acetate (

mL). Dry the organic phase over

Quantitative Data & Analytical Standards

To ensure strict quality control and validate the synthetic workflow, the physicochemical and spectral parameters summarized below should serve as standard benchmarks.

Table 1: Stoichiometric Matrix and Process Variables

| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount (Scale) | Purpose |

|---|---|---|---|---|

| 2-Methylpyridine | 93.13 | 1.0 | 931 mg | Nucleophile / Core Scaffold |

| Phenacyl Bromide | 199.04 | 1.0 | 1.99 g | Electrophile / C2-Phenyl source |

| Acetone (Anhydrous) | 58.08 | Solvent | 50 mL | Kinetic driver via precipitation |

| Sodium Bicarbonate | 84.01 | 3.0 | 2.52 g | Weak Base (Ylide generator) |

| Acetic Anhydride | 102.09 | Solvent/Eq | 15 mL | Acylating agent / Dehydrator |

| Sodium Acetate | 82.03 | 2.0 | 1.64 g | Acylation buffer base |

Table 2: Analytical Validation Markers for Target Compound

| Analytical Method | Expected Target Observations (1-(2-Phenyl-1-indolizinyl)ethanone) |

|---|

| TLC (Hex:EtOAc 4:1) |

References

Application Note: Green Chemistry Methodologies for the Synthesis of Functionalized Indolizines

Introduction: The Paradigm Shift in Indolizine Synthesis

Indolizines—fused bicyclic heteroaromatics containing a bridging nitrogen atom—are privileged scaffolds in medicinal chemistry and organic optoelectronics. They exhibit profound biological activities, serving as calcium entry blockers, 15-lipoxygenase inhibitors, and potent antimicrobial and anticancer agents[1]. Classically, the straightforward construction of the indolizine core relied on the Tschitschibabin or Scholtz reactions, which often required harsh conditions, toxic transition metals, and volatile organic solvents (VOCs)[2].

To align with the 12 Principles of Green Chemistry , modern synthetic methodologies have pivoted toward catalyst-free conditions, visible-light photocatalysis, biocatalysis, and aqueous multicomponent reactions (MCRs). This application note provides a rigorous, causal exploration of three validated green methodologies for synthesizing functionalized indolizines. It is designed for researchers seeking to eliminate toxic transition metals (like Au or Cr(VI)) and hazardous solvents while maximizing atom economy and regioselectivity.

Mechanistic Framework: Visible-Light-Induced [3+2] Cycloaddition

The Causality of Experimental Choices

Historically, generating pyrrolo[2,1,5-cd]indolizines via 1,3-dipolar cycloaddition required stoichiometric, toxic oxidants such as Cr(VI) to achieve aromatization[2]. In contrast, visible-light-induced intermolecular [3+2] cycloaddition utilizes ambient air as a clean, stoichiometric oxidant and blue LEDs as a renewable energy source[3].

When indolizines are reacted with alkynes under visible light, the system bypasses the need for transition-metal photoredox catalysts (like Ru or Ir complexes). Alternatively, cheap, metal-free organic dyes like Eosin Y or Rose Bengal can be used as photocatalysts to facilitate Single Electron Transfer (SET), drastically reducing the E-factor of the transformation[4].

Diagram: Photoredox Annulation Mechanism

Caption: SET mechanism for visible-light-induced [3+2] cycloaddition using air as a green oxidant.

Protocol 1: Visible-Light Mediated Annulation of Indolizines with Alkynes

Objective: Synthesize 2-substituted pyrrolo[2,1,5-cd]indolizines without metal catalysts.

Materials:

-

Substituted indolizine (1.0 equiv)

-

Internal/Terminal Alkyne (1.5 equiv)

-

Eosin Y (2 mol%) or Catalyst-Free System (substrate dependent)[3][5]

-

Green Solvent: Ethanol or Polyethylene Glycol (PEG-400)

-

Blue LED array (450-460 nm, 10-30 W)

Step-by-Step Methodology:

-

Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the indolizine derivative (0.2 mmol) and the alkyne (0.3 mmol).

-

Catalyst Loading: Add Eosin Y (0.004 mmol) to the tube. Note: For substrates with inherent auto-photocatalytic properties, the external photocatalyst can be omitted[5].

-

Solvent & Atmosphere: Inject 2.0 mL of EtOH. Do not purge with inert gas; leave the tube open to an ambient air atmosphere via a drying tube to supply O2[3][4].

-

Irradiation: Place the reaction vessel approximately 2 cm away from the blue LED light source. Stir the mixture at room temperature (25 °C) under irradiation for 12–24 hours. Caution: Monitor temperature to ensure heat from the LEDs does not artificially drive the reaction; use a cooling fan if necessary.

-

Work-Up: Evaporate the green solvent under reduced pressure. The crude product can be purified via short-pad silica gel chromatography (using a green eluent system like EtOAc/Heptane) to yield the pure pyrrolo[2,1,5-cd]indolizine[3].

Biocatalytic Synthesis: The Candida antarctica Lipase System

The Causality of Experimental Choices

Enzymes are the ultimate green catalysts. While lipases are traditionally used for esterification and kinetic resolutions, Candida antarctica Lipase A (CAL A) and Lipase B (CAL B) exhibit remarkable catalytic promiscuity[6]. They can mediate complex one-pot multicomponent reactions (MCRs) to form functionalized bis-indolizines from 4,4′-bipyridine, α-bromo carbonyls, and activated alkynes in aqueous media[6].

The choice of water as the solvent replaces hazardous organics. Furthermore, coupling this biocatalytic system with ultrasound irradiation overcomes mass-transfer limitations in the heterogeneous aqueous suspension, drastically reducing the reaction time from days to mere minutes while improving yield[1][6].

Protocol 2: Ultrasound-Assisted Biocatalytic Synthesis in Water

Objective: One-pot synthesis of substituted bis-indolizines using immobilized lipases.

Materials:

-

4,4′-bipyridine (1.0 equiv)

-

α-bromo carbonyl reagent (e.g., phenacyl bromide) (2.0 equiv)

-

Activated alkyne (e.g., ethyl propiolate) (2.0 equiv)

-

Immobilized CAL A (Novozyme 735) or CAL B (Novozyme 435)[6]

-

Phosphate buffer (0.1 M, pH 7.0)

Step-by-Step Methodology:

-

In Situ Ylide Formation: In a 25 mL Erlenmeyer flask, dissolve 4,4′-bipyridine (1 mmol) and the α-bromo carbonyl derivative (2 mmol) in 10 mL of pH 7.0 phosphate buffer[6].

-

Biocatalyst Addition: Add 50 mg of immobilized CAL A to the aqueous mixture. CAL A specifically exhibits superior stereoselectivity and yield for this cycloaddition compared to CAL B[1][6].

-

Dipolarophile Introduction: Dropwise, add the activated alkyne (2 mmol) to the suspension.

-

Ultrasound Activation: Submerge the flask in an ultrasonic bath (e.g., 35 kHz). Sonicate at room temperature for 30–60 minutes. The cavitation bubbles produced by ultrasound maximize the interfacial area between the hydrophobic substrates and the aqueous enzyme active sites[1].

-

Product Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed with cold water and reused for up to 3 cycles). Extract the aqueous filtrate with a minimal amount of ethyl acetate (3 x 5 mL) to recover the pure bis-indolizine[6].

Solvent-Free Transition-Metal Catalysis: Copper Nanoparticles

The Causality of Experimental Choices

The A³-coupling (aldehyde-alkyne-amine) is a powerful multicomponent strategy. To modernize this, researchers have deployed Copper Nanoparticles (Cu NPs) supported on activated carbon[7]. Activated carbon provides a high-surface-area support that stabilizes the Cu NPs, preventing agglomeration while allowing for simple filtration and catalyst recycling.

Remarkably, the choice of solvent dictates the divergent synthesis: performing the reaction in dichloromethane (DCM) yields indolizines, whereas executing the reaction under strictly solvent-free conditions diverts the mechanistic pathway toward heterocyclic chalcones via non-rearranged propargylamine intermediates[7].

Protocol 3: Cu-NP Catalyzed Multicomponent Synthesis

Objective: Atom-economic, recoverable synthesis of functionalized indolizines.

Materials:

-

Pyridine-2-carbaldehyde derivative (1.0 equiv)

-

Secondary amine (e.g., piperidine) (1.2 equiv)

-

Terminal alkyne (1.2 equiv)

-

Cu NPs on activated carbon (5 mol% Cu)[7]

-

Dichloromethane (DCM) or PEG/Water blend

Step-by-Step Methodology:

-

Assembly: In a reaction vial, combine the pyridine-2-carbaldehyde (1 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.2 mmol).

-

Catalyst Loading: Add the supported Cu NPs/C catalyst (amount equivalent to 5 mol% Cu).

-

Reaction Conditions: Add 2 mL of solvent. Stir the reaction mixture at 60 °C for 4–8 hours[7].

-

Catalyst Recovery: Upon completion (monitored by TLC), centrifuge or hot-filter the mixture to recover the Cu NPs/C catalyst. Wash the catalyst with ethanol, dry, and store for the next reaction cycle.

-

Purification: Concentrate the filtrate and purify the resulting indolizine via recrystallization from a green solvent like ethanol, minimizing chromatographic waste.

Quantitative Data Presentation

The table below summarizes the comparative green metrics for the three application methodologies detailed above.

| Methodology | Catalyst | Solvent System | Oxidant | Avg. Yield (%) | Green Chemistry Principle Highlighted |

| Visible-Light [3+2] Annulation | Eosin Y (or Catalyst-Free)[3][5] | EtOH or PEG | Air (O₂)[3] | 75 - 92% | #8: Reduce Derivatives / #9: Catalysis / #6: Design for Energy Efficiency |

| Biocatalytic Multicomponent | Candida antarctica Lipase A (CAL A)[6] | Aqueous Buffer (pH 7.0)[6] | N/A (Cycloaddition) | 65 - 88% | #5: Safer Solvents / #9: Biocatalysis / #1: Waste Prevention |

| Cu-NP MCR Coupling | Cu NPs on Activated Carbon[7] | DCM (or Solvent-Free for Chalcones)[7] | N/A (Isomerization) | 80 - 95% | #2: Atom Economy / #9: Recoverable Catalysis / #5: Safer Solvents |

References

-

Synthesis of Pyrrolo[2,1,5-cd]indolizine Rings via Visible-Light-Induced Intermolecular [3+2] Cycloaddition of Indolizines and Alkynes The Journal of Organic Chemistry, ACS Publications. URL:[Link][3]

-

External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines ResearchGate / Related Literature. URL:[Link][5]

-

Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases Marine Drugs, MDPI, 2013, 11(2): 431-439. URL:[Link][6]

-

Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones ACS Catalysis, ACS Publications, 2015. URL:[Link][7]

-

Photocatalytic Synthesis of 3-Sulfanyl- and 1,3-Bis(sulfanyl)indolizines Mediated by Visible Light ResearchGate / Related Literature. URL:[Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Anti-Inflammatory Assay Protocols for Indolizine-Based Compounds

Scientific Context & Rationale

Indolizine, a privileged nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a bioisostere for indoles, demonstrating profound biological activities[1]. By mimicking the structural topology of established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, functionalized indolizine derivatives frequently display exceptional anti-inflammatory characteristics[1].

However, accurately assessing these novel entities requires more than basic screening. Because indolizines can modulate multiple signaling nodes—from direct enzyme inhibition (COX-1/COX-2, 5-LOX) to transcription-level suppression (NF-κB translocation)—scientists must design self-validating protocols[2]. Proper assay workflows must control for compound-induced cytotoxicity, ensure proper enzymatic cofactor presence, and dictate highly specific reagent timing to avoid experimental artifacts.

Validated Indolizine Baselines

To contextualize assay development, researchers should benchmark newly synthesized compounds against established data points. Quantitative profiling of known indolizines reveals selective COX-2 inhibition and potent downregulation of nitric oxide (NO) production in macrophage models:

| Compound Identifier | Target / Assay Model | IC₅₀ (µM) | Mechanistic Insights & Notes |

| Curindolizine | NO Production (RAW 264.7) | 5.31 | Fungal alkaloid suppressing LPS-induced inflammation[3] |

| Compound 5a | COX-2 Inhibition (Enzymatic) | 5.84 | 7-methoxy indolizine derivative acting as an indomethacin bioisostere[1] |

| Compound 56 | Dual COX-2 / 5-LOX | 14.91 | Non-competitive inhibitor; preferential COX-2 selectivity over COX-1[2] |

| Agent 95 | NO Production (RAW 264.7) | 8.80 | Downregulates TNF-α and IL-1β secretion at higher concentrations[4] |

Mechanistic Modulation by Indolizines

Indolizine derivatives exert anti-inflammatory activity either by directly inhibiting key terminal enzymes (such as Cyclooxygenase-2) or by intercepting upstream signaling sequences (such as the TLR4/NF-κB axis in macrophages). Understanding this biochemical topology is essential for selecting the correct biological readouts.

Fig 1: Dual anti-inflammatory mechanisms of indolizine derivatives targeting both NF-κB and COX-2.

Protocol A: LPS-Induced RAW 264.7 Macrophage Assay

This cellular assay evaluates an indolizine's capability to intercept upstream inflammatory signaling. Lipopolysaccharide (LPS) is used to trigger toll-like receptor 4 (TLR4), leading to the massive production of pro-inflammatory cytokines and nitric oxide[3].

Experimental Causality & System Validation

-

Sequential vs. Co-incubation: Pre-treating RAW 264.7 macrophages with the indolizine compound 1-2 hours prior to LPS stimulation is absolutely critical. This sequential timing prevents the test compound from merely chelating or chemically degrading the LPS in the media, ensuring the effect measured is driven by true cellular receptor modulation.

-

The Viability Mandate (MTT Control): A severe pitfall in macrophage NO assays is false-positive anti-inflammatory signals caused by cell death. A parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is strictly required to normalize NO output to live-cell metabolic activity[5].

Fig 2: Integrated RAW 264.7 in vitro screening workflow with parallel viability validation.

Step-by-Step Methodology

-

Cell Seeding: Harvest RAW 264.7 macrophages at 80% confluency. Seed the cells at a density of

cells/well into a 96-well plate[5]. Incubate at 37°C, 5% CO₂ for 24 hours to ensure firm adherence. -

Compound Preparation: Dissolve indolizine derivatives in analytical grade DMSO. Perform serial dilutions in serum-free DMEM so the final DMSO concentration does not exceed 0.1% v/v (higher concentrations disrupt macrophage morphology).

-

Compound Pre-Treatment: Aspirate old media. Apply the prepared compound dilutions to the specific wells. Incubate for 1 to 2 hours.

-

Inflammation Induction: Spike the wells with LPS (e.g., E. coli O111:B4) to a final in-well concentration of 1 µg/mL. Incubate for 24 hours.

-

Nitric Oxide Quantification (Griess Assay):

-

Transfer 50 µL of the culture supernatant to a fresh flat-bottom plate.

-

Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

-

-

Viability Normalization (MTT Assay):

Protocol B: Enzymatic COX-1/COX-2 Selectivity Profiling

Because indolizines structurally correlate with non-selective NSAIDs, defining their safety profile requires confirming robust selectivity toward the inducible COX-2 isoform over the constitutive COX-1 isoform. Targeting COX-2 curtails inflammation, whereas inhibiting COX-1 induces gastrointestinal ulceration[1].

Experimental Causality & Reagent Dynamics

-

The Heme Cofactor: Cyclooxygenases inherently require a heme cofactor for their peroxidase activity. The assay buffer must be supplemented with exogenous hematin; failing to do so will result in sluggish, non-linear conversion of arachidonic acid to prostaglandin G2 (PGG2), invalidating kinetic reads.

-

Selectivity Index (SI): SI is calculated as

. A highly selective indolizine derivative will have an SI > 100, mirroring selective coxibs.

Step-by-Step Methodology

-

Enzyme Reconstitution: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to specific specific activity lots.

-

Cofactor Assembly: To the assay buffer, add hematin (final concentration 1 µM) and a fluorometric/colorimetric co-substrate (e.g., ADHP, which reacts with the peroxidase by-products to yield highly fluorescent resorufin).

-

Inhibitor Incubation: In a black 96-well plate (for fluorescence), combine 150 µL of the supplemented assay buffer, 10 µL of the COX enzyme, and 10 µL of the synthesized indolizine compound. Incubate at room temperature for 10-15 minutes to allow for binding equilibrium (particularly crucial for time-dependent, non-competitive indolizine inhibitors)[2].

-

Substrate Initiation: Rapidly add 10 µL of arachidonic acid (final concentration ~10 µM) to all wells utilizing a multichannel pipette to initiate the cascade.

-

Measurement & Analysis: Measure fluorescence kinetically (Excitation ~535 nm / Emission ~587 nm) for 5-10 minutes. Calculate the percentage inhibition based on the initial linear velocity of the reaction compared to a vehicle control.

References

-

[2] Srivastava, P. et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. ResearchGate. Available at:[Link]

-

[1] Sandeep, C. et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed Central (PMC). Available at:[Link]

-

[3] Li, H. et al. (2016). Curindolizine, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells. Organic Letters (PubMed). Available at:[Link]

-

[5] Kumar, A. et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis. Available at:[Link]

Sources

- 1. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curindolizine, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

Application Notes & Protocols: In Vitro Anticancer Screening of 1-(2-Phenyl-1-indolizinyl)ethanone

Abstract

This document provides a comprehensive, tiered framework for the in vitro anticancer evaluation of 1-(2-Phenyl-1-indolizinyl)ethanone, a novel compound centered on the indolizine scaffold. Indolizine and its derivatives represent a "privileged scaffold" in medicinal chemistry, recognized for a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] Numerous studies have highlighted the capacity of indolizine-based molecules to induce cytotoxicity in various cancer cell lines, often through mechanisms involving the disruption of microtubule dynamics.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments from initial broad-based cytotoxicity screening to more focused mechanistic studies. We present detailed, field-proven protocols for cytotoxicity assessment, cell cycle analysis, and apoptosis induction, explaining the scientific rationale behind each methodological choice. The overarching goal is to provide a robust and self-validating workflow to thoroughly characterize the anticancer potential of 1-(2-Phenyl-1-indolizinyl)ethanone and similar novel chemical entities.

Introduction: The Rationale for Screening 1-(2-Phenyl-1-indolizinyl)ethanone

The indolizine nucleus, a fused bicyclic nitrogen-containing heterocycle, is a structural isomer of indole and has garnered substantial interest in oncology research.[1] Its planar structure is conducive to interactions with various biological macromolecules, making it a versatile backbone for designing targeted therapeutic agents.[2] A significant body of evidence points towards the anticancer activity of indolizine derivatives, with a frequently reported mechanism of action being the inhibition of tubulin polymerization.[3][5] By binding to tubulin, these compounds disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]

Given this precedent, 1-(2-Phenyl-1-indolizinyl)ethanone is a compelling candidate for anticancer screening. This guide proposes a tiered screening cascade designed to first confirm its cytotoxic activity and then to investigate whether it operates through the hypothesized mechanism of cell cycle arrest and apoptosis induction.

Experimental Screening Cascade

The proposed workflow is designed to efficiently progress from a broad assessment of cytotoxicity to a detailed investigation of the underlying mechanism of action. This tiered approach ensures that resources are focused on compounds that show initial promise.

Caption: A tiered workflow for in vitro anticancer screening.

Tier 1 Protocol: Primary Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

Scientific Rationale

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity across a panel of human cancer cell lines.[6][7] We recommend the Sulforhodamine B (SRB) assay for this purpose. The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a proxy for cell number.

Why the SRB Assay?

-

Robustness: It is less susceptible to interference from compounds that alter cellular metabolism compared to tetrazolium-based assays (e.g., MTT).[10]

-

Stability: The endpoint, a colored solution, is stable for extended periods.

-

Cost-Effectiveness: The reagents are inexpensive and readily available.[11]

-

High-Throughput: The protocol is easily adaptable for 96-well plate formats, making it ideal for screening.[11]

Materials and Reagents

-

Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma, NCI-H460 non-small cell lung cancer)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

1-(2-Phenyl-1-indolizinyl)ethanone (stock solution in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% (v/v) Acetic Acid

-

96-well flat-bottom tissue culture plates

Step-by-Step Protocol

-

Cell Plating: Harvest cells during their exponential growth phase. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of 1-(2-Phenyl-1-indolizinyl)ethanone in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5% TCA) without aspirating the medium. Incubate at 4°C for 1 hour.[8]

-

Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, unbound dye, and media components. Air dry the plates completely.[9]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates until no moisture is visible.[8]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage growth inhibition and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis with software like GraphPad Prism.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the SRB assay are typically summarized in a table of IC50 values. A lower IC50 value indicates greater potency.

| Cell Line | Cancer Type | IC50 of 1-(2-Phenyl-1-indolizinyl)ethanone (µM) |

| HCT-116 | Colorectal Carcinoma | 2.5 ± 0.3 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.1 ± 0.6 |

| NCI-H460 | Non-Small Cell Lung Cancer | 1.8 ± 0.2 |

| DU-145 | Prostate Carcinoma | 7.3 ± 0.9 |

Tier 2 Protocols: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (e.g., IC50 < 10 µM) in the primary screen, the next logical step is to investigate its mechanism of action. Based on the literature for related indolizine compounds, we hypothesize that 1-(2-Phenyl-1-indolizinyl)ethanone induces G2/M cell cycle arrest and apoptosis.[4]

Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is a powerful tool to determine if a cytotoxic compound affects cell division.[13] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the DNA content of each cell. This allows for the differentiation of cell populations into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[14] An accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with microtubule function.

Caption: The four main phases of the eukaryotic cell cycle.

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to attach overnight. Treat the cells with 1-(2-Phenyl-1-indolizinyl)ethanone at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest and Fixation: Harvest both adherent and floating cells. Wash once with cold PBS. Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.[15] Ethanol fixation permeabilizes the cells and preserves DNA integrity.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA.[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Exclude doublets using pulse width vs. pulse area gating.[17] Collect at least 10,000 events per sample.

-

Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control (0.5% DMSO) | 65.2 | 20.5 | 14.3 |

| Compound (IC50) | 25.8 | 15.1 | 59.1 |

| Compound (2x IC50) | 15.4 | 10.3 | 74.3 |

Apoptosis Detection by Annexin V-FITC / PI Staining

To confirm that cell death occurs via apoptosis, the Annexin V/PI dual-staining assay is the gold standard. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19][20] This dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (often due to mechanical injury)

Caption: Principles of the Annexin V / PI apoptosis assay.

-

Cell Treatment: Seed and treat cells as described in the cell cycle protocol (Section 3.1.2, step 1).

-

Harvest Cells: Collect all cells, including those in the supernatant, as apoptotic cells may detach. Wash once with cold PBS.

-

Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V to bind to PS.[18][20]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[21]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]